Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (abbreviated as EAPC) is an organic compound that is widely used in scientific research. It is a white crystalline powder with a melting point of 102-104°C. EAPC is a derivative of piperazine, an organic compound with a wide range of applications in medicinal chemistry and pharmaceuticals. EAPC is an important intermediate used in the synthesis of various drugs, including anticonvulsants, anxiolytics, antidepressants, and antipsychotics. EAPC has also been used in the synthesis of the anti-inflammatory drug ibuprofen.
Scientific Research Applications
Synthesis of Hybrid Molecules
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized and explored for their biological activities, including antimicrobial, antilipase, and antiurease activities. These compounds contain various moieties such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others, demonstrating the chemical versatility and potential therapeutic applications of these derivatives (Başoğlu et al., 2013).
Intermediate for Anti-Hypertensive Drugs
An improved synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in the production of the anti-hypertensive agent Doxazosin, has been described. This showcases the role of ethyl piperazine-1-carboxylate derivatives in the pharmaceutical industry, particularly in the synthesis of medications addressing cardiovascular health (Ramesh et al., 2006).
Synthesis of Piperidine Substituted Derivatives
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce derivatives with notable antibacterial and antifungal activities. This research emphasizes the chemical adaptability of ethyl piperazine-1-carboxylate derivatives in generating compounds with potential antimicrobial properties (Shafi et al., 2021).
Antimicrobial Activity of Pyridine Derivatives
The modification of ethyl piperazine-1-carboxylate derivatives to create 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives has been explored. These compounds exhibit variable and modest antimicrobial activity, demonstrating the potential of these derivatives in developing new antimicrobial agents (Patel et al., 2011).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product from the reaction of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, has been determined. This study provides insight into the molecular conformation of such derivatives, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).
properties
IUPAC Name |
ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPXBYRMAGIWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
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